molecular formula C24H25BrN2O5S B3613915 N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2,5-dimethoxyphenyl)-N~2~-(2-phenylethyl)glycinamide

N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2,5-dimethoxyphenyl)-N~2~-(2-phenylethyl)glycinamide

Cat. No. B3613915
M. Wt: 533.4 g/mol
InChI Key: RBFFZLMKIHBLKI-UHFFFAOYSA-N
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Description

“N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2,5-dimethoxyphenyl)-N~2~-(2-phenylethyl)glycinamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. One common method for synthesizing similar compounds involves the Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .


Chemical Reactions Analysis

The chemical reactions involving this compound could be numerous and complex, depending on the conditions and reagents used. As mentioned earlier, one potential reaction could be the Suzuki–Miyaura coupling .

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It would depend on the specific application of the compound .

properties

IUPAC Name

2-[(4-bromophenyl)sulfonyl-(2-phenylethyl)amino]-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25BrN2O5S/c1-31-20-10-13-23(32-2)22(16-20)26-24(28)17-27(15-14-18-6-4-3-5-7-18)33(29,30)21-11-8-19(25)9-12-21/h3-13,16H,14-15,17H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFFZLMKIHBLKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2,5-dimethoxyphenyl)-N~2~-(2-phenylethyl)glycinamide
Reactant of Route 2
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N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2,5-dimethoxyphenyl)-N~2~-(2-phenylethyl)glycinamide
Reactant of Route 3
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N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2,5-dimethoxyphenyl)-N~2~-(2-phenylethyl)glycinamide
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N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2,5-dimethoxyphenyl)-N~2~-(2-phenylethyl)glycinamide
Reactant of Route 5
Reactant of Route 5
N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2,5-dimethoxyphenyl)-N~2~-(2-phenylethyl)glycinamide
Reactant of Route 6
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N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2,5-dimethoxyphenyl)-N~2~-(2-phenylethyl)glycinamide

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